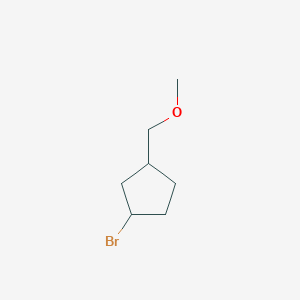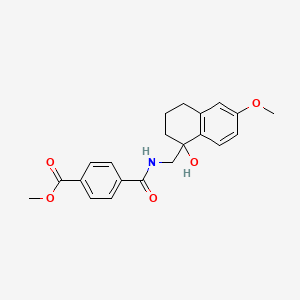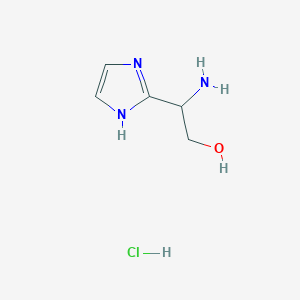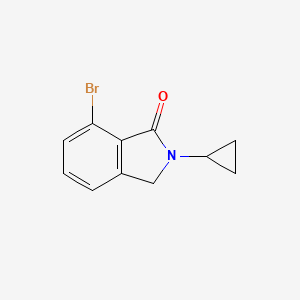![molecular formula C9H10ClN3O B3006984 4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one CAS No. 1825657-81-5](/img/structure/B3006984.png)
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It acts as a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is a tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival.
Mecanismo De Acción
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one acts as a potent and selective inhibitor of FGFR1 by binding to its ATP-binding site, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell growth, differentiation, and survival, which is essential for the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival, induction of apoptosis, and modulation of gene expression. These effects are mediated through the inhibition of FGFR1 signaling pathway, which plays a crucial role in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has several advantages for lab experiments, including its high potency and selectivity for FGFR1, which allows for the specific inhibition of this receptor without affecting other tyrosine kinase receptors. However, this compound also has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has several potential future directions for research, including the development of more potent and selective FGFR1 inhibitors, the investigation of its therapeutic potential in other diseases, and the evaluation of its combination therapy with other drugs. Additionally, the development of new delivery systems for this compound could improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitropyridine with propargylamine, followed by reduction with palladium on carbon and subsequent reaction with 2-methyl-3-oxobutanenitrile. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of FGFR1 signaling pathway. In cardiovascular disease, this compound has been shown to prevent the development of atherosclerosis by reducing the migration and proliferation of smooth muscle cells. In neurological disorders, this compound has been shown to promote axonal regeneration and functional recovery after spinal cord injury.
Propiedades
IUPAC Name |
4-chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-4-5-12(2)7-6-11-13(3)9(14)8(7)10/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAHSXPUULIRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N(C)CC#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)


![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)
![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)
![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)